molecular formula C15H18O3 B1264742 Chlorantene A

Chlorantene A

Cat. No. B1264742
M. Wt: 246.3 g/mol
InChI Key: QZPPZFXZTZJUHE-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorantene A is a natural product found in Chloranthus serratus with data available.

Scientific Research Applications

Sesquiterpenoids and Phenylpropanoids from Chloranthus serratus

Chlorantene A is a unique sesquiterpene identified in Chloranthus serratus, characterized by its unusual structure. This compound, along with others like chlorantene B, has been isolated and studied for its structural properties. The research highlights Chlorantene A's unique C-4 and C-10 linkage, distinguishing it from other sesquiterpenes (Yuan et al., 2008).

Sesquiterpene Enantiomers from Chloranthus Multistachys

Another study explored sesquiterpene enantiomers from Chloranthus multistachys, where compounds like chlorantene M and chlorantene N were examined. These studies focus on the structural elucidation and absolute configuration of these compounds, contributing to our understanding of Chlorantene A's chemical relatives and their properties (Huang et al., 2021).

Photodynamic Therapy Using Chlorophyll-a Derivatives

While not directly related to Chlorantene A, research on chlorophyll-a derivatives in photodynamic therapy offers insights into the therapeutic applications of similar compounds. Studies explore how these derivatives, including chlorin and phthalocyanine, can be used in treating skin diseases through photodynamic mechanisms (de Annunzio et al., 2019).

properties

Product Name

Chlorantene A

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(5aR,8aS)-3,5a,8a-trimethyl-5,6,7,8-tetrahydroazuleno[5,6-b]furan-4,9-dione

InChI

InChI=1S/C15H18O3/c1-9-8-18-12-11(9)10(16)7-14(2)5-4-6-15(14,3)13(12)17/h8H,4-7H2,1-3H3/t14-,15-/m1/s1

InChI Key

QZPPZFXZTZJUHE-HUUCEWRRSA-N

Isomeric SMILES

CC1=COC2=C1C(=O)C[C@]3(CCC[C@@]3(C2=O)C)C

Canonical SMILES

CC1=COC2=C1C(=O)CC3(CCCC3(C2=O)C)C

synonyms

chlorantene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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